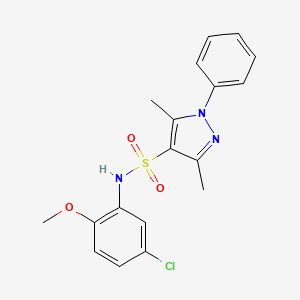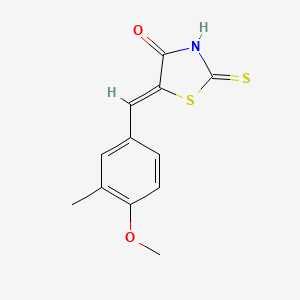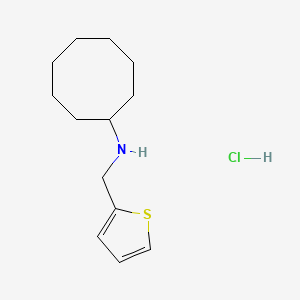![molecular formula C20H28N2O4S2 B4613380 N-[2-(1-cyclohexen-1-yl)ethyl]-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4613380.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H28N2O4S2 and its molecular weight is 424.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.14904973 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Derivatives
Benzenesulfonamide derivatives are synthesized for a variety of purposes, including exploring their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, celecoxib derivatives have been studied for their medicinal properties, revealing activities that do not cause tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).
Anticancer and Antimicrobial Applications
Novel benzenesulfonamides are synthesized and evaluated for their antitumor and antimicrobial activities. Some derivatives show significant cytotoxic activity against cancer cell lines and selectivity, making them potential candidates for anticancer therapy. For example, derivatives have shown inhibitory potency against colon, breast, and cervical cancer cell lines, with efforts to understand their structure-activity relationships through molecular modeling and QSAR studies (Łukasz Tomorowicz et al., 2020).
Molecular Docking and QSAR Studies
The design and synthesis of these compounds often involve molecular docking and quantitative structure-activity relationship (QSAR) studies to predict their interaction with biological targets. This approach aids in identifying compounds with enhanced biological activity and favorable pharmacokinetic properties. For example, certain sulfonamide derivatives have been evaluated for their binding affinity to specific enzymes or receptors, contributing to the understanding of their mechanism of action and potential therapeutic applications (Praveen Kumar et al., 2020).
Enzyme Inhibition for Disease Treatment
Research on benzenesulfonamide derivatives also includes their role as enzyme inhibitors, targeting enzymes involved in disease pathways. For instance, inhibitors of kynurenine 3-hydroxylase, which plays a role in the kynurenine pathway, are of interest for their potential to modulate neurodegenerative diseases and disorders related to the immune response (S. Röver et al., 1997).
Pharmacokinetics and Bioavailability Improvement
Studies have also focused on the pharmacokinetics and oral bioavailability of benzenesulfonamide derivatives, aiming to improve their therapeutic potential by enhancing absorption and reducing first-pass metabolism. Efforts include synthesizing prodrugs or analogs with modified structures to achieve better bioavailability and therapeutic outcomes (R. Stearns et al., 2002).
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S2/c1-27-19-8-7-17(15-18(19)20(23)22-11-13-26-14-12-22)28(24,25)21-10-9-16-5-3-2-4-6-16/h5,7-8,15,21H,2-4,6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOFDIFRYCIGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CCCCC2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide](/img/structure/B4613303.png)
![N-{1-[(3-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B4613306.png)
![{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B4613312.png)
![1-(3-Methoxypropyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4613323.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylacetamide](/img/structure/B4613328.png)
![2-[({3-[(cyclopentylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4613329.png)
![(2E)-3-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B4613333.png)
![3-(2-ethoxyethoxy)-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B4613340.png)



![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B4613364.png)

![4-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B4613374.png)
